

An In-depth Technical Guide on the Thermodynamic Stability of Ruthenium(IV) Sulfide

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Compound of Interest		
Compound Name:	Ruthenium(IV) sulfide	
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This technical guide provides a comprehensive overview of the thermodynamic stability of **Ruthenium(IV) sulfide** (RuS₂), a material of significant interest in various scientific and technological fields, including catalysis and materials science. This document synthesizes computational and experimental data to offer a detailed understanding of its formation energetics and stability under different conditions.

Thermodynamic Data of Ruthenium(IV) Sulfide

The thermodynamic stability of a compound is fundamentally described by its standard Gibbs free energy of formation (Δ Gf°), standard enthalpy of formation (Δ Hf°), and standard molar entropy (S°). Below is a summary of the available computational and experimental data for RuS₂.



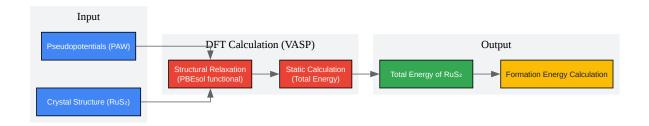
Thermodynamic Parameter	Value	Method	Source
Enthalpy of Formation (ΔHf°)			
Standard Enthalpy of Formation (at 0 K)	-191.1 kJ/mol	Density Functional Theory (DFT)	Materials Project[1]
Standard Enthalpy of Formation (at 298.15 K)	-229.7 kJ/mol	Calorimetry	Barin (1995)[2][3]
Gibbs Free Energy of Formation (ΔGf°)			
Standard Gibbs Free Energy of Formation (at 298.15 K)	-226.4 kJ/mol	Calculation from calorimetric data	Barin (1995)[2][3]
Gibbs Free Energy of Formation (at 1173 K)	-132.8 kJ/mol	Experimental (from sulfur fugacity)	[4]
Gibbs Free Energy of Formation (at 1673 K)	-80.9 kJ/mol	Experimental (from sulfur fugacity)	[4]
Standard Molar Entropy (S°)			
Standard Molar Entropy (at 298.15 K)	68.2 J/(mol·K)	Calculation from calorimetric data	Barin (1995)[2][3]

Experimental Protocols for a Deeper Understanding Computational Methodology: Density Functional Theory (DFT)

The computational data presented in this guide is sourced from the Materials Project, which employs Density Functional Theory (DFT) as implemented in the Vienna Ab Initio Simulation Package (VASP).[5][6]



Workflow for Thermodynamic Property Calculation:



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Computational workflow for determining the formation energy of RuS2 using DFT.

Key Computational Parameters:

- Software: Vienna Ab Initio Simulation Package (VASP).[5]
- Method: Density Functional Theory (DFT).[5][6]
- Exchange-Correlation Functional: Perdew-Burke-Ernzerhof for solids (PBEsol), a variant of the Generalized Gradient Approximation (GGA).[5]
- Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are used to describe the interaction between core and valence electrons.
- Calculation Steps:
 - Structural Relaxation: The initial crystal structure of RuS₂ (pyrite-type) is fully relaxed to find the ground-state geometry at 0 K. This involves optimizing the lattice parameters and atomic positions until the forces on the atoms are minimized.
 - Static Calculation: A single-point, self-consistent field (SCF) calculation is then performed on the relaxed structure to obtain the total electronic energy.

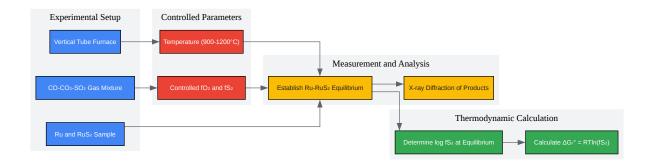


 Formation Energy Calculation: The formation energy (enthalpy at 0 K) is calculated by subtracting the total energies of the constituent elements in their standard states (solid Ru and S) from the total energy of the RuS₂ compound, normalized per formula unit.

Experimental Methodology: High-Temperature Stability Studies of Laurite (RuS₂)

Experimental investigations into the stability of laurite, the naturally occurring mineral form of RuS₂, provide valuable data on its thermodynamic properties at elevated temperatures.[4]

Logical Flow of the Experimental Determination of Gibbs Free Energy:



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Workflow for the experimental determination of the Gibbs free energy of formation for RuS2.

Experimental Procedure:

 Apparatus: The experiments are conducted in a vertical tube furnace, which allows for precise temperature control at high temperatures (typically in the range of 900-1200°C).

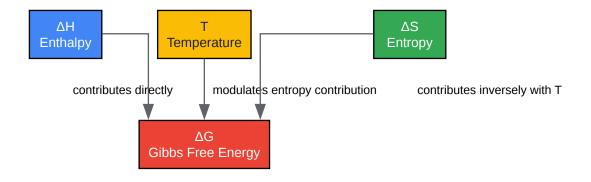


- Atmosphere Control: A controlled atmosphere with specific oxygen (fO₂) and sulfur (fS₂) fugacities is established using a mixture of CO, CO₂, and SO₂ gases. The composition of the gas mixture is carefully controlled to achieve the desired fugacities at the experimental temperature.
- Sample: The starting materials consist of either pure ruthenium metal or RuS2 powder.
- Equilibrium Determination: The sample is held at a specific temperature and gas composition
 until the equilibrium between solid ruthenium and solid ruthenium(IV) sulfide is established.
 This is a reversible reaction: Ru(s) + S₂(g)

 RuS₂(s).
- Analysis: After quenching the sample, the solid phases present are identified using X-ray powder diffraction (XRD) to determine whether Ru or RuS₂ is the stable phase under the given conditions.
- Gibbs Free Energy Calculation: By bracketing the equilibrium point at various temperatures, the sulfur fugacity (fS₂) at which Ru and RuS₂ coexist is determined. The standard Gibbs free energy of the reaction (ΔG_r°) at that temperature can then be calculated using the following relationship: $\Delta G_r^{\circ} = -RTln(K) = RTln(fS_2)$ where R is the ideal gas constant and T is the absolute temperature. The Gibbs free energy of formation of RuS₂ is then derived from the Gibbs free energy of the reaction.

Signaling Pathways and Logical Relationships

The thermodynamic stability of RuS₂ is governed by the interplay of enthalpy and entropy, as described by the fundamental Gibbs free energy equation.



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Relationship between Gibbs free energy, enthalpy, and entropy.

- Enthalpy (ΔH): Represents the heat change during the formation of RuS₂ from its constituent elements. A negative enthalpy of formation indicates an exothermic reaction, which favors the stability of the compound.
- Entropy (ΔS): Represents the change in disorder during the formation of RuS₂. The
 formation of a solid from solid and gaseous reactants (if sulfur is in the gas phase) typically
 leads to a decrease in entropy.
- Temperature (T): The influence of the entropy term on the Gibbs free energy is magnified at higher temperatures.

This guide provides a foundational understanding of the thermodynamic stability of **Ruthenium(IV) sulfide**, leveraging both state-of-the-art computational methods and rigorous experimental techniques. The presented data and methodologies are crucial for researchers and professionals working with this important material.

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